Studies suggest that S-petasin may help prevent migraines. It is believed to work by inhibiting the activity of an enzyme called phosphodiesterase (PDE). PDE regulates the breakdown of cyclic adenosine monophosphate (cAMP), a molecule involved in various cellular processes, including blood vessel relaxation. By inhibiting PDE, S-petasin may increase cAMP levels, leading to blood vessel relaxation and potentially reducing migraine frequency.
Research in this area is ongoing. A 2012 study published in the Journal of Headache and Pain found that a butterbur extract containing petasin and isopetasin was effective in preventing migraines []. However, more research is needed to confirm these findings and to determine the optimal dosage and safety profile of S-petasin for migraine prevention.
S-petasin is also being investigated for its potential role in managing respiratory conditions like asthma. Studies suggest that S-petasin may possess anti-inflammatory and bronchodilatory properties. In animal models of asthma, S-petasin has been shown to reduce airway inflammation and hyperresponsiveness [].
S-Petasin is a sesquiterpene compound primarily derived from Petasites formosanus, a plant traditionally used in Taiwanese folk medicine. This compound is recognized for its potential therapeutic properties, particularly in treating conditions like hypertension, tumors, and asthma. S-Petasin exhibits a complex molecular structure and is characterized by its significant biological activities, including inhibition of specific enzymes and induction of apoptosis in cancer cells .
S-Petasin has been shown to interact with various biological targets through competitive inhibition. Notably, it inhibits phosphodiesterase types 3 and 4, with dissociation constants indicating its binding affinity. The compound's inhibitory effects were quantified using the Lineweaver-Burk method, revealing respective IC50 values of 25.5 µM and 17.5 µM for phosphodiesterase types 3 and 4 . Additionally, S-Petasin has been implicated in the modulation of mitochondrial pathways, influencing apoptotic signaling by altering the expression of caspases and other proteins involved in cell death mechanisms .
S-Petasin exhibits notable biological activities, particularly its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways by increasing membrane permeability and promoting the release of cytochrome c into the cytosol. This process is associated with the down-regulation of anti-apoptotic proteins such as BCL2 and the up-regulation of pro-apoptotic factors like p53 . Studies have demonstrated that S-Petasin can significantly reduce cell viability in prostate cancer cell lines, suggesting its potential as an anticancer agent .
The synthesis of S-Petasin typically involves extraction from Petasites formosanus. Various methods have been employed to isolate this compound, including spectral techniques such as infrared spectroscopy and nuclear magnetic resonance. Additionally, synthetic approaches have been explored to create derivatives of S-Petasin for enhanced biological activity. These methods often involve acylation reactions and other organic transformations to modify the sesquiterpene structure .
S-Petasin has potential applications in both medicinal and therapeutic contexts. Its primary uses include:
Studies have focused on S-Petasin's interactions with various cellular pathways and targets. It has been found to affect the activity of phosphodiesterases significantly, which are crucial for regulating intracellular signaling pathways. Furthermore, S-Petasin's influence on mitochondrial dynamics highlights its role in apoptosis regulation, making it a candidate for further research into cancer therapeutics .
Several compounds share structural similarities with S-Petasin, including:
| Compound | Source | Main Activity | Unique Feature |
|---|---|---|---|
| S-Petasin | Petasites formosanus | Induces apoptosis | High potency against specific cancers |
| Petasin | Petasites hybridus | Antitumor activity | Less potent than S-Petasin |
| Iso-S-Petasin | Synthetic/derived | Similar apoptotic effects | Different stereochemistry |
| Isopetasinol | Derived from Petasin | Precursor for further synthesis | Versatile for creating derivatives |
S-Petasin stands out due to its potent biological activity and specific interactions within cellular pathways, making it a unique candidate for further pharmacological exploration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| SMILES | CSC=CC(=O)OC1CCC2=CC(=O)C(CC2(C)C1C)C(C)=C |
| InChI Key | OHANKWLYFDFHOJ-UHFFFAOYSA-N |
| Solubility | DMSO-soluble (24 mg/mL) |
| Melting Point | 134–136°C |
S-Petasin belongs to the eremophilane sesquiterpenoids, characterized by a bicyclic framework derived from eudesmane via methyl migration. Its sulfur substitution distinguishes it from non-sulfurized analogs like petasin.
Petasites species have been used in traditional medicine for asthma, hypertension, and migraines. S-Petasin’s isolation marked a shift toward mechanistic studies of these ethnopharmacological applications.
Table 2: Key Pharmacological Effects of S-Petasin
Table 3: Comparative Bioactivity of Petasites Sesquiterpenes
| Compound | Key Activity | Selectivity |
|---|---|---|
| S-Petasin | PDE3/4 inhibition, apoptosis | Broad-spectrum |
| Iso-S-Petasin | M3 receptor antagonism | Airway smooth muscle |
| Petasin | Ca²⁺ channel blockade | Vascular relaxation |
S-Petasin is synthesized via the mevalonate pathway, with eremophilene as a precursor. The sulfur moiety is incorporated through a yet-uncharacterized enzymatic process.
S-Petasin exhibits the molecular formula C₁₉H₂₆O₃S, representing a sesquiterpenoid compound with distinctive structural features [1] [2]. The compound belongs to the class of eremophilane, 8,9-secoeremophilane and furoeremophilane sesquiterpenoids, which are characterized by structures based on the eremophilane skeleton or its derivatives [1]. The molecular weight of S-Petasin is 334.47 grams per mole, with a monoisotopic molecular weight of 334.160265871 [1] [2].
The structural framework of S-Petasin consists of a complex polycyclic system featuring an octahydronaphthalene backbone [1]. The compound contains multiple chiral centers and exhibits a distinctive ester linkage between the petasol alcohol moiety and a methylsulfanyl-containing carboxylic acid derivative [2]. The presence of the sulfur atom distinguishes S-Petasin from its non-sulfur-containing analogs, petasin and isopetasin [24].
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆O₃S |
| Molecular Weight | 334.47 g/mol |
| Monoisotopic Mass | 334.160265871 |
| Compound Class | Eremophilane sesquiterpenoid |
The eremophilane skeleton characteristic of S-Petasin has been shown to derive from eudesmanes through migration of the methyl group at carbon-10 to carbon-5 [1]. This structural rearrangement contributes to the unique three-dimensional architecture that defines the compound's chemical and biological properties [22].
The systematic International Union of Pure and Applied Chemistry name for S-Petasin is (1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl (Z)-3-methylsulfanylprop-2-enoate [2]. An alternative International Union of Pure and Applied Chemistry designation found in literature is 1,8a-dimethyl-6-oxo-7-(prop-1-en-2-yl)-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl 3-(methylsulfanyl)prop-2-enoate [1].
The compound is registered under Chemical Abstracts Service number 70238-51-6 [2] [5]. The United States Food and Drug Administration Unique Ingredient Identifier is 129023415R [2] [5]. Additional chemical database identifiers include the National Institute of Standards and Technology molecular identifier MFCD04040021 [5].
The simplified molecular-input line-entry system representation for S-Petasin is CSC=CC(=O)OC1CCC2=CC(=O)C(CC2(C)C1C)C(C)=C [1]. The International Chemical Identifier string is InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 [2].
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 70238-51-6 |
| United States Food and Drug Administration Unique Ingredient Identifier | 129023415R |
| International Chemical Identifier Key | OHANKWLYFDFHOJ-RFTFGCRPSA-N |
| Simplified Molecular-Input Line-Entry System | CSC=CC(=O)OC1CCC2=CC(=O)C(CC2(C)C1C)C(C)=C |
S-Petasin possesses multiple chiral centers within its molecular structure, specifically at positions 1, 2, 7, and 8a of the octahydronaphthalene ring system [2]. The absolute configuration has been determined as (1R,2R,7S,8aR), indicating the spatial arrangement of substituents around each stereogenic center [2]. This stereochemical arrangement is crucial for the compound's biological activity and physical properties [10].
The compound exhibits geometric isomerism in the ester side chain, with the methylsulfanyl-containing carboxylate moiety existing in the Z-configuration [2]. This geometric constraint contributes to the overall three-dimensional structure and influences molecular interactions [9]. The specific stereochemistry of S-Petasin distinguishes it from related sesquiterpenoids and determines its unique pharmacological profile [12].
Optical rotation measurements have been reported for S-Petasin, though specific values vary depending on experimental conditions [9]. The compound demonstrates optical activity consistent with its chiral nature, with the magnitude and direction of rotation being sensitive to solvent, concentration, and wavelength [17] [18].
| Stereogenic Center | Configuration |
|---|---|
| Carbon-1 | R |
| Carbon-2 | R |
| Carbon-7 | S |
| Carbon-8a | R |
| Double Bond Geometry | Z |
The absolute configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and comparison with related compounds of known stereochemistry [10]. The stereochemical integrity of S-Petasin is essential for its interaction with biological targets and contributes to its selectivity profile [12].
S-Petasin exhibits a melting point range of 134-136°C under standard atmospheric conditions [5]. The compound demonstrates thermal stability up to approximately 119°C, above which thermal decomposition processes begin to occur [15]. Thermal analysis reveals that S-Petasin undergoes decomposition through multiple stages, with initial changes observed around the melting point temperature [15].
The predicted boiling point for S-Petasin is 457.6 ± 45.0°C, though this represents a calculated value rather than experimental measurement [5]. Thermal decomposition precedes actual boiling under normal atmospheric pressure conditions [15]. The compound's thermal behavior is influenced by its ester functional group, which is susceptible to hydrolysis and degradation at elevated temperatures [25].
| Thermal Property | Value |
|---|---|
| Melting Point | 134-136°C |
| Thermal Stability Limit | ~119°C |
| Predicted Boiling Point | 457.6 ± 45.0°C |
Differential scanning calorimetry analysis reveals endothermic transitions corresponding to melting and potential polymorphic changes [30]. The thermal decomposition pathway involves loss of volatile components and structural rearrangement, consistent with the behavior of related sesquiterpenoid esters [15].
S-Petasin demonstrates limited aqueous solubility, as is characteristic of lipophilic sesquiterpenoids [9]. The compound shows good solubility in dimethyl sulfoxide at concentrations up to 24 milligrams per milliliter [5]. Due to its lipophilic nature, S-Petasin exhibits enhanced solubility in organic solvents compared to polar aqueous systems [9].
The solubility limitations of S-Petasin have practical implications for experimental applications, with maximum achievable concentrations in aqueous biological systems typically not exceeding 300 micromolar [9]. This solubility constraint influences the compound's bioavailability and experimental methodology for biological studies [9].
| Solvent System | Solubility |
|---|---|
| Dimethyl Sulfoxide | 24 mg/mL |
| Aqueous Systems | Limited (<300 μM) |
| Organic Solvents | Enhanced |
The predicted density of S-Petasin is 1.10 ± 0.1 grams per cubic centimeter, suggesting moderate density characteristics typical of organic sesquiterpenoids [5]. The solubility profile is influenced by the compound's molecular structure, particularly the balance between hydrophobic sesquiterpenoid framework and the polar ester functionality [25].
Nuclear magnetic resonance spectroscopy provides detailed structural information for S-Petasin [9] [10]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the various hydrogen environments within the molecule [26] [27]. The compound exhibits complex multipicity patterns due to its polycyclic structure and multiple chiral centers [10].
Carbon-13 nuclear magnetic resonance spectroscopy shows distinctive signals for the carbonyl carbon of the ester group, typically appearing in the 170-180 parts per million region [27]. The methylsulfanyl carbon exhibits characteristic chemical shifts reflecting the influence of the sulfur atom [26]. Aromatic and aliphatic carbon signals provide detailed structural information about the octahydronaphthalene framework [27].
| Spectroscopic Technique | Key Features |
|---|---|
| Proton Nuclear Magnetic Resonance | Complex multipicity patterns |
| Carbon-13 Nuclear Magnetic Resonance | Ester carbonyl ~170-180 ppm |
| Mass Spectrometry | Molecular ion at m/z 334 |
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 334, consistent with the molecular formula [29]. Fragmentation patterns provide structural information, with characteristic losses corresponding to the methylsulfanyl side chain and sesquiterpenoid framework [29]. Infrared spectroscopy demonstrates characteristic absorption bands for the ester carbonyl group and other functional groups present in the molecule [11].
S-Petasin exhibits chemical reactivity patterns typical of sesquiterpenoid esters, with the ester functional group representing the most reactive site within the molecule [12] [25]. The compound undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the ester bond and formation of the corresponding alcohol and carboxylic acid components [25]. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalytic species [25].
The methylsulfanyl group in S-Petasin provides additional reactivity compared to non-sulfur-containing analogs [24]. This functional group can participate in oxidation reactions and interactions with metal centers [12]. The compound demonstrates stability under normal storage conditions but may undergo isomerization reactions under specific conditions [24].
| Reaction Type | Reactivity |
|---|---|
| Ester Hydrolysis | pH and temperature dependent |
| Oxidation | Methylsulfanyl group susceptible |
| Isomerization | Observed under specific conditions |
Enzyme-mediated transformations of S-Petasin have been documented, particularly involving phosphodiesterase inhibition [12]. The compound acts as a competitive inhibitor of specific phosphodiesterase isoforms, with dissociation constants reflecting its binding affinity [9]. These interactions demonstrate the compound's ability to form reversible complexes with protein targets [12].
The structure-activity relationships of S-Petasin reveal critical molecular features responsible for its biological activity [9] [12]. The eremophilane sesquiterpenoid framework provides the basic pharmacophore, while the ester side chain contributes to selectivity and potency [12]. Comparative studies with related compounds demonstrate that the methylsulfanyl group enhances certain biological activities compared to non-sulfur analogs [9].
Phosphodiesterase inhibition studies reveal that S-Petasin exhibits preferential activity against phosphodiesterase type 4 compared to other isoforms [9]. The compound demonstrates a 50% inhibitory concentration of 17.5 micromolar against phosphodiesterase type 4, with competitive inhibition kinetics [9]. This selectivity profile is attributed to specific structural features that complement the enzyme active site [12].
| Target | Activity Parameter |
|---|---|
| Phosphodiesterase Type 3 | IC₅₀ = 25.5 μM |
| Phosphodiesterase Type 4 | IC₅₀ = 17.5 μM |
| Selectivity Ratio | PDE4 preferred |
The absolute configuration of S-Petasin is critical for biological activity, with the specific (1R,2R,7S,8aR) arrangement being essential for optimal target interaction [10]. Structural modifications that alter the stereochemistry or remove key functional groups result in significant changes in biological activity [12]. The Z-configuration of the ester side chain contributes to the compound's three-dimensional structure and influences its interaction with biological targets [9].
Petasites japonicus, commonly known as sweet coltsfoot, serves as one of the primary natural sources of S-Petasin [3] [4]. This species, native to Japan and widely distributed throughout East Asia, accumulates S-Petasin predominantly in its flower buds and aerial parts [5]. Research has demonstrated that S-Petasin can be successfully isolated from Petasites japonicus extracts, where it exhibits potent anti-adipogenic activity through inhibition of the peroxisome proliferator-activated receptor gamma pathway signaling [4]. The compound has been quantitatively identified in this species using advanced chromatographic techniques, confirming its presence as a major bioactive constituent [6] [5].
The distribution of S-Petasin in Petasites japonicus follows the typical pattern observed in sesquiterpene-producing plants, with higher concentrations found in specialized storage tissues [5]. Studies have revealed that the flower buds of Petasites japonicus contain substantial amounts of S-Petasin, making them a valuable source for extraction and purification purposes [6]. The compound's presence in this species has been linked to various biological activities, including anti-inflammatory and metabolic regulatory functions [5].
Petasites pyrenaicus, known as winter heliotrope, represents another significant source of S-Petasin within the genus [3]. This species, native to the Mediterranean region of Europe including Italy, Sicily, Sardinia, and North Africa, has become naturalized in Great Britain and Ireland [7] [8]. The species exhibits dioecious characteristics, with male and female flowers occurring on separate plants, and notably, only male plants are found in the British Isles [8] [9].
The occurrence of S-Petasin in Petasites pyrenaicus has been documented through comprehensive phytochemical analyses [3]. The compound's distribution within this species follows similar patterns to other Petasites species, with preferential accumulation in rhizomatous tissues [7]. The ecological significance of S-Petasin in Petasites pyrenaicus relates to its role in plant defense mechanisms and environmental adaptation, particularly in the Mediterranean climate conditions where the species naturally occurs [10].
Petasites formosanus represents perhaps the most extensively studied source of S-Petasin, particularly in traditional Taiwanese medicine [11] [2]. This species, endemic to Taiwan, has been utilized as a folk remedy for treating hypertension, tumors, and asthma [11]. S-Petasin has been identified as the main sesquiterpene compound in Petasites formosanus, with research demonstrating its isolation from the aerial parts of the plant [11] [12].
The abundance of S-Petasin in Petasites formosanus has made it a valuable model for studying sesquiterpene biosynthesis and biological activity [2]. Quantitative analyses have shown that S-Petasin represents the predominant sesquiterpene in this species, often comprising the majority of the total sesquiterpene content [11]. The compound's presence in Petasites formosanus has been associated with the plant's traditional medicinal properties, particularly its anti-inflammatory and bronchodilatory effects [2].
Research has revealed that Petasites formosanus contains not only S-Petasin but also related compounds such as S-petasitin and other eremophilane-type sesquiterpenes [12] [13]. These findings suggest that this species possesses a rich sesquiterpene chemistry, with S-Petasin serving as a central metabolite in the plant's secondary metabolite profile [13].
Petasites hybridus, commonly known as butterbur, represents a well-documented source of S-Petasin, although it is more renowned for its petasin content [14] [15]. This species, native to Europe and northern Asia, has been extensively studied for its sesquiterpene composition [16]. While S-Petasin is present in Petasites hybridus, it occurs alongside other related sesquiterpenes including petasin, isopetasin, and neopetasin [15] [16].
The distribution of S-Petasin in Petasites hybridus varies considerably among different populations and geographical locations [14] [17]. Research conducted on various Swiss and German populations has revealed significant variability in sesquiterpene content, with some populations showing higher concentrations of S-Petasin than others [17] [16]. This variability appears to be influenced by environmental factors, genetic diversity, and habitat conditions [14].
Quantitative analyses of Petasites hybridus have shown that S-Petasin content typically ranges from moderate to substantial levels, depending on the plant part analyzed and the specific population studied [14] [16]. The compound's presence in this species contributes to the overall therapeutic profile of butterbur extracts, which have been standardized for pharmaceutical applications [15].
The quantitative distribution of S-Petasin across different plant tissues demonstrates distinct accumulation patterns that reflect the compound's biological significance and metabolic roles [14] [16]. Research has consistently shown that sesquiterpenes, including S-Petasin, preferentially accumulate in rhizomatous tissues compared to aerial parts [14] [18].
| Species | Tissue Type | Petasin Content (mg/g dry weight) | S-Petasin Content | Reference |
|---|---|---|---|---|
| Petasites hybridus | Rhizomes | 7.4-15.3 | Present | Wildi et al. 1998 [14] |
| Petasites hybridus | Leaves | 3.3-11.4 | Present | Wildi et al. 1998 [14] |
| Petasites formosanus | Aerial parts | Primary compound | Main compound | Taiwan studies [11] |
| Petasites japonicus | Flower buds | Primary compound | Isolated | Anti-adipogenic studies [4] |
The rhizome-to-leaf distribution ratio typically favors rhizomatous accumulation, with concentrations in rhizomes often exceeding those in leaves by factors of two to four [14] [18]. This pattern reflects the storage function of rhizomatous tissues and their role in overwintering survival strategies [18]. The higher concentrations in underground organs may also relate to protection from herbivory and environmental stresses [19].
Specialized storage structures within plant tissues play crucial roles in S-Petasin accumulation [20]. Research has demonstrated that sesquiterpenes are often stored in lipid bodies and specialized secretory cells, which provide hydrophobic environments suitable for these compounds [20]. The presence of such structures influences the extractability and bioavailability of S-Petasin from plant materials [18].
The ecological significance of S-Petasin extends beyond its presence as a secondary metabolite, encompassing multiple functional roles in plant-environment interactions [19] [21]. As a sesquiterpene, S-Petasin participates in plant defense mechanisms against herbivory, pathogen resistance, and allelopathic interactions with neighboring plants [19] [22].
Research has established that sesquiterpenes, including S-Petasin, function as potent anti-herbivory agents [19]. These compounds can affect insect development and behavior, serving as feeding deterrents and reducing herbivore fitness [19]. The presence of S-Petasin in Petasites species likely contributes to their relative resistance to insect herbivory, particularly in natural ecosystems where these plants occur [19].
The antimicrobial properties of S-Petasin contribute to plant pathogen resistance [22]. Sesquiterpenes can disrupt microbial cell membranes and interfere with pathogen establishment, providing an important component of innate plant immunity [22]. This defensive function may be particularly significant for Petasites species, which often grow in moist environments conducive to pathogen development [22].
Allelopathic effects represent another dimension of S-Petasin's ecological significance [19]. Research has shown that sesquiterpenes can influence the germination and growth of neighboring plants, either promoting or inhibiting their development depending on concentration and environmental conditions [19]. This function may contribute to the competitive advantage of Petasites species in their natural habitats [23].
The role of S-Petasin in plant stress responses extends to abiotic factors, including oxidative stress protection and adaptation to environmental challenges [19] [22]. Sesquiterpenes can function as antioxidants and help plants cope with various environmental stressors, contributing to their survival and ecological success [22].
The comparative distribution of S-Petasin with other sesquiterpenes within Petasites species reveals complex patterns of metabolic specialization and evolutionary adaptation [15] [16]. Different species and even populations within species show varying profiles of sesquiterpene composition, with S-Petasin occupying different relative positions in these chemical arrays [17] [16].
| Compound | Primary Species | Tissue Distribution | Biological Activity |
|---|---|---|---|
| S-Petasin | P. formosanus, P. japonicus | Rhizomes > Leaves | Anti-inflammatory, Anti-cancer [2] |
| Petasin | P. hybridus | Rhizomes > Leaves | Anti-inflammatory, Spasmolytic [15] |
| Isopetasin | P. hybridus | Rhizomes > Leaves | Anti-inflammatory [15] |
| Neopetasin | P. hybridus | Rhizomes > Leaves | Anti-inflammatory [15] |
| S-Isopetasin | P. formosanus | Rhizomes > Leaves | Bronchodilatory [2] |
The relative abundance of S-Petasin compared to other sesquiterpenes varies significantly among species [17] [16]. In Petasites formosanus, S-Petasin often predominates, representing the major sesquiterpene constituent [11] [2]. In contrast, Petasites hybridus typically shows more balanced distributions among petasin, isopetasin, neopetasin, and S-Petasin [15] [16].
Biosynthetic relationships among these sesquiterpenes suggest shared metabolic pathways with species-specific modifications [13]. The eremophilane backbone common to these compounds indicates evolutionary conservation of core biosynthetic machinery, while structural variations reflect adaptive modifications for specific ecological functions [13] [19].
Environmental factors significantly influence the comparative distribution of sesquiterpenes within Petasites species [17] [24]. Habitat conditions, seasonal variations, and plant developmental stages all contribute to dynamic changes in sesquiterpene profiles [25]. These variations suggest that S-Petasin production and accumulation respond to environmental cues, reflecting its adaptive significance [21].